LIRP protein - 155981-88-7

LIRP protein

Catalog Number: EVT-1519240
CAS Number: 155981-88-7
Molecular Formula: C51H50N6O8S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

LIRP proteins are found across various organisms, including plants and animals. They are particularly abundant in immune cells, where they participate in modulating responses to pathogens and other stimuli. The genetic encoding of LIRP proteins is typically located on specific chromosomes, reflecting their evolutionary conservation across species.

Classification

LIRP proteins belong to a broader category of leucine-rich repeat proteins, which are classified based on their repetitive structural motifs. These motifs consist of approximately 20-30 amino acids with a high proportion of leucine residues, allowing for the formation of stable structures that facilitate binding to other proteins or ligands.

Synthesis Analysis

Methods

The synthesis of LIRP protein can be achieved through various methods, predominantly using recombinant DNA technology. This involves cloning the gene encoding LIRP into an expression vector, which is then introduced into host cells (such as Escherichia coli or mammalian cells) for protein production.

Technical Details

  1. Cloning: The gene encoding LIRP is amplified using polymerase chain reaction and cloned into an appropriate vector.
  2. Transformation: The vector is introduced into competent cells through heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved using specific promoters (e.g., T7 promoter) and conditions optimized for maximum yield.
  4. Purification: Post-expression, the protein is purified using affinity chromatography techniques, often utilizing tags such as histidine or glutathione S-transferase for efficient isolation.
Molecular Structure Analysis

Structure

LIRP proteins exhibit a characteristic structure dominated by leucine-rich repeats. These repeats form a horseshoe-like conformation that is conducive to binding interactions with other proteins or ligands.

Data

Crystallographic studies have provided insights into the three-dimensional structure of LIRP proteins, revealing key features such as:

Chemical Reactions Analysis

Reactions

LIRP proteins undergo several biochemical reactions that are essential for their function:

  1. Protein-Protein Interactions: Binding with other proteins to form complexes involved in signaling pathways.
  2. Post-Translational Modifications: These include phosphorylation and glycosylation, which can alter the activity and stability of LIRP.

Technical Details

The interactions and modifications can be studied using techniques such as:

  • Mass Spectrometry: For analyzing post-translational modifications.
  • Co-immunoprecipitation: To study protein-protein interactions in cellular contexts.
Mechanism of Action

Process

The mechanism of action for LIRP protein involves its role in mediating signaling pathways within cells. Upon binding to specific ligands or interacting partners, LIRP can initiate downstream signaling cascades that lead to various cellular responses.

Data

Research indicates that LIRP may influence pathways related to:

  • Inflammation: Modulating cytokine production.
  • Cell Survival: Affecting apoptotic pathways through interaction with survival signals.
Physical and Chemical Properties Analysis

Physical Properties

LIRP proteins are generally soluble in aqueous solutions and exhibit stability under physiological pH conditions. Their molecular weight varies depending on the specific isoform but typically ranges from 20 kDa to 100 kDa.

Chemical Properties

The chemical properties include:

  • Isoelectric Point: Varies based on amino acid composition but generally falls within physiological pH ranges.
  • Stability: Sensitive to extreme pH and temperature conditions; optimal storage conditions involve refrigeration.
Applications

Scientific Uses

LIRP proteins have significant applications in various scientific fields:

  1. Immunology: Understanding immune responses and developing therapeutic interventions for autoimmune diseases.
  2. Cell Biology: Investigating cell signaling mechanisms and their implications in cancer biology.
  3. Biotechnology: Utilizing recombinant LIRP proteins in assays for drug discovery or as potential therapeutic agents.
Introduction to LRP1 Protein

Structural Biology of LRP1

Domain Architecture: Cysteine-Rich Repeats, EGF Motifs, and β-Propeller Domains

LRP1 is synthesized as a 600-kDa precursor glycoprotein that undergoes complex post-translational modification and processing. Its extracellular region features four clusters of complement-type repeats (CR clusters) containing 2-11 cysteine-rich repeats each. These domains form calcium-stabilized structures that create ligand-binding surfaces with unique contour and charge distributions essential for recognizing diverse ligands. Structural analyses reveal that clusters II and IV serve as the primary ligand-binding regions, with most ligands binding equally well to both clusters, indicating functional duplication within the receptor [2] [5] [8].

Interspersed between CR clusters are epidermal growth factor (EGF)-like domains and YWTD β-propeller domains. Each β-propeller consists of six YWTD-repeat blades arranged in a compact doughnut-like formation approximately 40Å in diameter. These domains function as pH-sensitive molecular switches: under neutral pH conditions, they facilitate receptor extension for ligand access, while in acidic endosomal environments (pH < 5.3), they undergo conformational changes that promote intramolecular interactions with specific CR domains. This "shutter mechanism" facilitates ligand release and receptor recycling, as demonstrated by crystal structures showing CR4 and CR5 folding back to associate with the β-propeller domain via calcium-binding loops [1] [2] [8].

Table 1: LRP1 Complement-Type Repeat Clusters and Ligand Interactions

CR ClusterRepeat CountKey LigandsFunctional Significance
Cluster I2RAP (chaperone)Chaperone binding during biosynthesis
Cluster II8α2M-protease complexes, tPA/PAI-1, apoE-enriched lipoproteinsPrimary ligand binding site
Cluster III10RAP (chaperone)Chaperone binding during biosynthesis
Cluster IV11α2M-protease complexes, tPA/PAI-1, apoE-enriched lipoproteins, TFPIPrimary ligand binding site

Cytoplasmic Domain Signaling Motifs (NPxY, Dileucine)

The 100-amino acid cytoplasmic domain of LRP1 contains two evolutionarily conserved NPxY motifs (Asn-Pro-x-Tyr) and two dileucine motifs (Leu-Leu) that serve as docking platforms for cytoplasmic adaptor proteins. These motifs enable LRP1 to transcend its role as a simple endocytic receptor and participate actively in cellular signaling. Phosphorylation of the tyrosine residue within the membrane-proximal NPxY motif by PDGFR-β, CTGF, or v-Src regulates ligand internalization efficiency and creates binding sites for phosphotyrosine-binding (PTB) domain-containing proteins [2] [5].

The cytoplasmic tail interacts with numerous adaptors including:

  • Disabled-1 (Dab1): Binds specifically to the second NPxY motif and mediates Reelin signaling during neuronal development
  • FE65: Scaffold protein that links LRP1 to the actin cytoskeleton and amyloid precursor protein (APP)
  • Shc: Adaptor protein involved in tyrosine kinase signaling pathways
  • JIP1/JIP2: Scaffold proteins for JNK signaling modules

These interactions position LRP1 as a signaling hub that integrates endocytosis with fundamental cellular processes including cell migration, proliferation, and survival. The dileucine motifs additionally regulate receptor internalization and intracellular sorting through interactions with clathrin-coated pit components [2] [5] [8].

Table 2: LRP1 Cytoplasmic Adaptor Proteins and Functions

Adaptor ProteinBinding MotifFunctional RoleAssociated Pathways
Dab1NPxY2Neuronal migration, positioningReelin signaling
FE65NPxY1Actin remodeling, APP processingCytoskeletal organization
ShcPhospho-NPxYCell proliferation, survivalReceptor tyrosine kinase signaling
PSD-95C-terminalPostsynaptic density organizationNMDA receptor modulation
JIP1/JIP2UndefinedStress responseJNK signaling pathway

Proteolytic Processing and Subunit Interactions

LRP1 undergoes essential proteolytic maturation in the trans-Golgi network where the enzyme furin (encoded by FURIN, PMID: 8546712) cleaves the 600-kDa precursor into a 515-kDa α-chain and an 85-kDa β-chain. These subunits remain non-covalently associated at the cell surface, forming the functional receptor complex. The α-chain contains the entire extracellular region including all ligand-binding domains, while the β-chain spans the membrane and contains the cytoplasmic tail with its signaling motifs. This precise cleavage is essential for proper receptor trafficking and function, as demonstrated by impaired LRP1 expression in furin-deficient cell systems [8] [9].

Additionally, LRP1 undergoes regulated intramembrane proteolysis (RIP) mediated by γ-secretase, which liberates the intracellular domain (LRP1-ICD) from the membrane. The released LRP1-ICD can translocate to the nucleus and has been implicated in transcriptional regulation, though its full functional significance remains an active research area. This processing event parallels the cleavage of other receptors such as Notch and APP, suggesting conserved proteolytic mechanisms for receptor signaling modulation [2] [8].

Evolutionary Context within the LDL Receptor Family

LRP1 belongs to the LDL receptor gene family, an ancient group of receptors that appeared during the emergence of multicellular organisms. Comparative genomics reveals remarkable structural conservation across species, with C. elegans possessing several LRP homologs despite lacking a systemic circulatory system. The exon/intron structure of LDL receptor family members is virtually identical between humans and C. elegans, suggesting rapid evolution through duplication and concatenation of exon/intron blocks from a primordial precursor gene containing at least one ligand-binding domain and one YWTD β-propeller domain [2] [4].

Functionally, ancestral LRP proteins were involved in nutrient transport and intercellular signaling, as demonstrated by C. elegans LRP homologs regulating lipid accumulation and growth factor export. The expansion of LRP1 functions in higher organisms correlates with the development of more complex physiological systems:

  • In vertebrates, LRP1 acquired roles in protease inhibitor clearance (α2-macroglobulin pathway)
  • Mammalian LRP1 developed specialized signaling integration capabilities through cytoplasmic domain interactions
  • Central nervous system functions expanded with the emergence of complex neuronal networks and myelinization

Notably, the giant receptors LRP1, LRP1B, and LRP2 (megalin) containing eight β-propeller domains are found only in vertebrates, suggesting their evolution coincided with increased physiological complexity. While LRP5/6 (involved in Wnt signaling) appears absent from C. elegans, it emerged in Drosophila (as Arrow) and vertebrates, indicating stepwise integration of LRP family members into developmental signaling pathways during evolution [2] [4] [7].

Tissue-Specific Expression Patterns

LRP1 demonstrates ubiquitous but quantitatively variable expression across mammalian tissues, with particularly high levels in hepatocytes, vascular smooth muscle cells, neurons, astrocytes, adipocytes, and fibroblasts. This widespread distribution underpins its diverse physiological roles, while tissue-specific adaptors and ligand availability create functional specialization [2] [8] [10].

Within the central nervous system, LRP1 is expressed by neurons, astrocytes, and microglia. Neuronal LRP1 regulates neurotransmitter receptor trafficking, synaptic plasticity, and APP metabolism. Astrocytic LRP1 facilitates cholesterol transport via apoE-containing particles and modulates inflammatory responses. Crucially, LRP1 serves as a receptor for TAU/MAPT (microtubule-associated protein tau), controlling its endocytosis and spread, with implications for Alzheimer's disease pathogenesis. CNS-specific Lrp1 knockout mice show disrupted synaptic function and increased amyloid deposition [5] [8] [10].

In adipose tissue, LRP1 is highly expressed in adipocytes and regulates lipid uptake and insulin signaling. Adipocyte-specific Lrp1 deletion in mice leads to insulin resistance and altered adipokine secretion, positioning LRP1 as a metabolic regulator. Fibroblasts and other connective tissue cells express LRP1 where it modulates extracellular matrix organization through interactions with matrix proteins (fibronectin, thrombospondin) and proteases (MMP-9, MMP-13). Proteomic studies have identified over 300 secreted proteins that interact with or are modulated by LRP1 across different tissues, creating a dynamic "LRP1-regulated secretome" that tailors extracellular environments to tissue-specific needs [8] [10].

Table 3: Tissue-Specific Expression and Functions of LRP1

Tissue/Cell TypeExpression LevelKey LigandsDocumented Functions
HepatocytesHighChylomicron remnants, α2M-protease complexes, tPA/PAI-1Lipoprotein clearance, protease inhibitor homeostasis
NeuronsHighapoE, APP, TAU/MAPT, α2MAPP processing, tau uptake, synaptic plasticity
AstrocytesHighapoE, MMP-9, tPACholesterol transport, extracellular protease regulation
AdipocytesHighLipoprotein lipase, CTGFLipid uptake, insulin signaling, adipokine regulation
Vascular SMCsHighPDGF, uPA/PAI-1, TFPIResponse to growth factors, vascular integrity
FibroblastsModerate-HighMMP-2, MMP-9, MMP-13, fibronectinExtracellular matrix remodeling, wound healing
MacrophagesModerateLactoferrin, Pseudomonas exotoxin APathogen defense, toxin clearance

Properties

CAS Number

155981-88-7

Product Name

LIRP protein

Molecular Formula

C51H50N6O8S2

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